molecular formula C18H18N4O2 B4562885 2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4562885
M. Wt: 322.4 g/mol
InChI Key: JPKRBSLZQBIWCR-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazolinone derivative characterized by a 2-ethyl substituent and a 4-methoxyphenyl group at position 6 of the fused heterocyclic core. Its molecular formula is C₁₉H₂₀N₄O₂ (calculated molecular weight: 336.39 g/mol) .

Properties

IUPAC Name

2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-17-20-18-19-15-8-12(11-4-6-13(24-2)7-5-11)9-16(23)14(15)10-22(18)21-17/h4-7,10,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKRBSLZQBIWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C16H18N4O
  • Molecular Weight: 298.35 g/mol

This compound features a quinazolinone core fused with a triazole ring and substituted with an ethyl group and a methoxyphenyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds within the triazoloquinazolinone class exhibit a range of pharmacological properties, including:

  • Anticancer Activity: Certain derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in cell proliferation.
  • Antimicrobial Properties: Some studies suggest potential efficacy against bacterial pathogens, indicating a possible role in treating infections.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

Anticancer Activity

A significant area of research has focused on the anticancer properties of triazoloquinazolinones. For instance, structural optimization studies have demonstrated that modifications to the phenyl ring can enhance potency against cancer cell lines.

Structure-Activity Relationship (SAR)

Table 1 summarizes findings from SAR studies on related compounds:

CompoundIC50 (μM)TargetNotes
Compound A4.4Plk1 PBDSelective inhibition
Compound B2.3Plk1 PBDEnhanced cellular permeability
Compound C3.7Other kinasesBroader spectrum activity

These findings suggest that small changes in the chemical structure can lead to significant differences in biological activity.

The proposed mechanism of action for this compound involves the inhibition of specific protein kinases that play critical roles in cell cycle regulation and proliferation. For example, Polo-like kinase 1 (Plk1) is a key target due to its involvement in mitotic processes.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Case Study 1: Anticancer Efficacy
    • In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 2.3 μM to 4.4 μM against various cancer cell lines.
    • The most potent derivative showed significant induction of apoptosis in treated cells.
  • Case Study 2: Antimicrobial Activity
    • Testing against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 16 μg/mL.
    • The compound demonstrated bactericidal effects at higher concentrations.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Ethyl, 6-(4-methoxyphenyl) C₁₉H₂₀N₄O₂ 336.39 Enhanced lipophilicity, electron-rich
6-(4-Hydroxyphenyl)-9-phenyl analog 6-(4-Hydroxyphenyl), 9-Phenyl C₂₂H₂₀N₄O₂ 380.42 Polar hydroxyl group; lower stability
6-(3-Chlorophenyl)-2-methyl analog 2-Methyl, 6-(3-chlorophenyl) C₁₆H₁₃ClN₄O 312.76 Electrophilic chlorine; compact structure
6,6-Dimethyl-9-phenyl analog 6,6-Dimethyl, 9-Phenyl C₁₉H₂₀N₄O 320.39 Steric hindrance; rigid conformation

Key Observations:

  • The 4-methoxyphenyl group in the target compound increases electron density compared to the 3-chlorophenyl (electron-withdrawing) and 4-hydroxyphenyl (polar, prone to oxidation) analogs .
  • The 2-ethyl substituent contributes to higher lipophilicity (logP ~3.2 estimated) versus the 2-methyl analog (logP ~2.8), enhancing membrane permeability .

Pharmacological Potential

  • H1-Antihistaminic Activity: A 1-substituted-4-phenyl analog exhibited potent H1-antagonism (IC₅₀ = 0.8 µM), suggesting triazoloquinazolinones’ relevance in allergy treatment .
  • The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory activity compared to non-substituted analogs, as methoxy groups often modulate COX selectivity .

Practical and Industrial Considerations

  • Commercial Availability : The target compound is listed by suppliers like LabBot but is often discontinued in bulk quantities, unlike the 6,6-dimethyl-9-phenyl analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-ethyl-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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